molecular formula C21H21N5O2S B2540277 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797576-47-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2540277
CAS No.: 1797576-47-6
M. Wt: 407.49
InChI Key: PCPQPSNMQSEJNC-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Agent Development

  • Carbon-11 labeled naphthalene-sulfonamides : Synthesized for potential use in positron emission tomography (PET) imaging of human CCR8, a chemokine receptor implicated in various diseases, including cancer and autoimmune disorders. These agents show promise for targeted imaging applications (Wang et al., 2008).

Neuropharmacological Research

  • Piperazine and Piperidine Derivatives : A study exploring derivatives including naphthalene-sulfonamide showed potential in the development of atypical antipsychotic agents targeting serotonin receptors (Park et al., 2010).

Enhancement of Nerve Growth Factor

  • B-355252 Synthesis : Utilizes a similar chemical structure for enhancing nerve growth factor's ability to stimulate neurite outgrowths, indicating potential therapeutic applications in neurological disorders (Williams et al., 2010).

Antiproliferative Activity

  • Cyano Oximino Sulfonate Derivatives : Some derivatives showed anti-proliferation effects on mouse fibroblast cells, indicating potential applications in cancer research (El‐Faham et al., 2014).

Molecular Structure and Electronic Analysis

  • Molecular Structure Studies : Investigation of sulfonamide compounds including naphthalene-sulfonamide for their molecular structure, electronic properties, and stability, which is crucial for pharmaceutical development (Sarojini et al., 2012).

Catalyst in Organic Synthesis

  • Use in Synthesizing Naphthalene Derivatives : Demonstrated use as a catalyst in the synthesis of certain naphthalene derivatives, highlighting its role in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Polypharmacological Approach in CNS Disorders

  • N-Alkylated Arylsulfonamides : These compounds have been studied for their potential in treating central nervous system (CNS) disorders, showcasing the multifaceted nature of such compounds (Canale et al., 2016).

Crystal Structure Analysis

  • X-ray Crystallography : Used for determining the crystal structure of new sulfonamide derivatives, an essential aspect of drug design and development (Danish et al., 2021).

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c22-14-19-21(24-11-10-23-19)26-12-8-16(9-13-26)15-25-29(27,28)20-7-3-5-17-4-1-2-6-18(17)20/h1-7,10-11,16,25H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPQPSNMQSEJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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